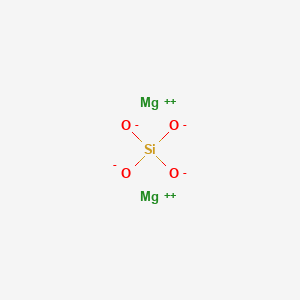

Magnesium orthosilicate

Descripción

Propiedades

Número CAS |

10034-94-3 |

|---|---|

Fórmula molecular |

Mg2O4Si |

Peso molecular |

140.69 g/mol |

Nombre IUPAC |

dimagnesium;silicate |

InChI |

InChI=1S/2Mg.O4Si/c;;1-5(2,3)4/q2*+2;-4 |

Clave InChI |

HCWCAKKEBCNQJP-UHFFFAOYSA-N |

SMILES |

[O-][Si]([O-])([O-])[O-].[Mg+2].[Mg+2] |

SMILES canónico |

[O-][Si]([O-])([O-])[O-].[Mg+2].[Mg+2] |

Otros números CAS |

10034-94-3 |

Sinónimos |

forsterite Mg2SiO4 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Magnesium Orthosilicate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium orthosilicate (B98303) (Mg₂SiO₄), a prominent mineral in the Earth's upper mantle, exhibits a fascinating and crucial polymorphism under varying pressure and temperature conditions. Understanding the crystal structures and phase transitions of its primary polymorphs—forsterite (α-Mg₂SiO₄), wadsleyite (β-Mg₂SiO₄), and ringwoodite (γ-Mg₂SiO₄)—is fundamental to fields ranging from materials science and geophysics to drug development, where crystalline structure can influence bioavailability and efficacy. This technical guide provides a comprehensive overview of the crystallographic properties, phase transformations, and experimental methodologies used to study these important silicate (B1173343) structures.

Polymorphism of Magnesium Orthosilicate

This compound undergoes significant structural transformations as pressure increases, mimicking the conditions of the Earth's mantle. These transformations are from the orthorhombic α-phase (forsterite) to the orthorhombic β-phase (wadsleyite) and subsequently to the cubic γ-phase (ringwoodite).[1] Each of these polymorphs possesses a unique crystal structure that dictates its physical and chemical properties.

Forsterite (α-Mg₂SiO₄)

Forsterite is the stable polymorph of this compound at ambient pressure and is a major constituent of the Earth's upper mantle.[2] It crystallizes in the orthorhombic system with the space group Pbnm.[2][3] The structure is based on a distorted hexagonal close-packed arrangement of oxygen atoms, with isolated SiO₄ tetrahedra linked by magnesium ions in two distinct octahedral sites (M1 and M2).[2][3]

Wadsleyite (β-Mg₂SiO₄)

With increasing pressure, forsterite transforms into wadsleyite, a denser orthorhombic polymorph with the space group Imma.[4][5] A key feature of the wadsleyite structure is the presence of Si₂O₇ sorosilicate groups, where two SiO₄ tetrahedra share a corner, a departure from the isolated tetrahedra in forsterite.[5][6] The structure also contains three distinct octahedral cation sites.[5] Hydrous wadsleyite can exhibit monoclinic symmetry.[7]

Ringwoodite (γ-Mg₂SiO₄)

At still higher pressures, wadsleyite transforms into ringwoodite, which crystallizes in the cubic system with the space group Fd-3m, adopting a spinel structure.[6][8] In this structure, silicon atoms are in tetrahedral coordination with oxygen, while magnesium atoms occupy octahedral sites.[8] The unit cell of ringwoodite contains eight formula units of Mg₂SiO₄.[6] Ringwoodite is notable for its ability to incorporate significant amounts of water (as hydroxide (B78521) ions) into its crystal structure.[4][9]

Crystallographic Data Summary

The following tables summarize the key crystallographic data for the three primary polymorphs of this compound.

Table 1: Crystallographic Data for Forsterite (α-Mg₂SiO₄)

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [2][3] |

| Space Group | Pbnm | [2][3] |

| Lattice Parameter a (Å) | 4.75 - 4.76 | [3] |

| Lattice Parameter b (Å) | 10.20 - 10.21 | [3] |

| Lattice Parameter c (Å) | 5.98 - 5.99 | [3] |

| Formula Units (Z) | 4 | [2] |

Table 2: Crystallographic Data for Wadsleyite (β-Mg₂SiO₄)

| Parameter | Value | Reference |

| Crystal System | Orthorhombic (anhydrous) | [5][6] |

| Monoclinic (hydrous) | [7] | |

| Space Group | Imma (anhydrous) | [4][5] |

| I2/m (hydrous) | [6] | |

| Lattice Parameter a (Å) | ~5.70 | [5] |

| Lattice Parameter b (Å) | ~11.46 | [5] |

| Lattice Parameter c (Å) | ~8.25 | [5] |

| Formula Units (Z) | 8 | [6] |

Table 3: Crystallographic Data for Ringwoodite (γ-Mg₂SiO₄)

| Parameter | Value | Reference |

| Crystal System | Cubic | [6][10] |

| Space Group | Fd-3m | [6][8] |

| Lattice Parameter a (Å) | ~8.06 | [8] |

| Formula Units (Z) | 8 | [6] |

Phase Transitions and Stability

The transformation between the polymorphs of Mg₂SiO₄ is primarily driven by pressure, with temperature influencing the transition boundaries. The α → β transition (forsterite to wadsleyite) is believed to be the cause of the seismic discontinuity observed at a depth of approximately 410 km in the Earth's mantle.[1] The subsequent β → γ transition (wadsleyite to ringwoodite) is associated with the discontinuity around 520 km depth.[6] At pressures exceeding approximately 23 GPa, ringwoodite decomposes into bridgmanite (MgSiO₃ perovskite) and periclase (MgO).[8]

Phase transitions of Mg₂SiO₄ with increasing pressure.

Experimental Protocols

The synthesis and characterization of this compound polymorphs require specialized experimental techniques capable of achieving and maintaining high pressures and temperatures, followed by precise analytical methods.

Synthesis of Forsterite (α-Mg₂SiO₄)

1. Solid-State Reaction Method

-

Materials: High-purity magnesium oxide (MgO) and silicon dioxide (SiO₂) powders.

-

Procedure:

-

Stoichiometric amounts of MgO and SiO₂ (2:1 molar ratio) are intimately mixed, often in an agate mortar with a pestle or through ball milling to ensure homogeneity.[6]

-

The mixed powder is pressed into pellets.

-

The pellets are calcined in a high-temperature furnace. Typical conditions are 1350-1600°C for several hours to ensure complete reaction and formation of the forsterite phase.[8][9]

-

The product is cooled and can be re-ground and re-fired to improve homogeneity and crystallinity.

-

-

Characterization: The resulting powder is analyzed by X-ray diffraction (XRD) to confirm the phase purity and crystal structure.

2. Sol-Gel Method

-

Materials: A magnesium precursor (e.g., magnesium nitrate (B79036) hexahydrate) and a silicon precursor (e.g., tetraethyl orthosilicate - TEOS).

-

Procedure:

-

The magnesium and silicon precursors are dissolved in a suitable solvent, often with a catalyst such as nitric acid, to initiate hydrolysis and polycondensation reactions.[11]

-

The solution is stirred for several hours to form a homogeneous sol, which is then aged to form a gel.

-

The gel is dried to remove the solvent, resulting in a xerogel.

-

The xerogel is calcined at temperatures typically ranging from 800°C to 1200°C to crystallize the forsterite phase.[11][12]

-

-

Characterization: Phase formation and purity are confirmed using XRD and Fourier-transform infrared (FTIR) spectroscopy.

Synthesis of Wadsleyite (β-Mg₂SiO₄) and Ringwoodite (γ-Mg₂SiO₄)

High-pressure polymorphs are synthesized using specialized high-pressure apparatus.

1. Multi-Anvil Press Synthesis

-

Starting Material: Fine powder of synthetic forsterite or a stoichiometric mixture of MgO and SiO₂.

-

Procedure:

-

The starting material is placed in a sample capsule, typically made of a noble metal like platinum or rhenium, which is then placed within a pressure medium (e.g., MgO octahedron).

-

The assembly is compressed to the desired pressure (e.g., 16 GPa for wadsleyite, >20 GPa for ringwoodite).[5]

-

The sample is heated to a high temperature (e.g., 1500-1900 K) for a duration of 1-4 hours to facilitate the phase transformation.[5]

-

The sample is then quench-cooled by turning off the furnace power, and the pressure is slowly released.

-

-

Characterization: The recovered sample is analyzed using XRD, Raman spectroscopy, and electron microscopy to identify the synthesized phase and its microstructure.

Workflow for high-pressure synthesis in a multi-anvil press.

2. Diamond Anvil Cell (DAC) with Laser Heating

-

Apparatus: A diamond anvil cell coupled with a high-power laser for heating.

-

Procedure:

-

A small amount of the starting material is placed in a gasket hole between two diamond anvils. A pressure-transmitting medium (e.g., a noble gas) is often used to ensure quasi-hydrostatic conditions.

-

The sample is compressed to the target pressure.

-

A laser beam is focused on the sample to heat it to the desired temperature, inducing the phase transformation.

-

In-situ characterization can be performed during the experiment.

-

-

Characterization: Phase transitions are typically monitored in real-time using synchrotron X-ray diffraction or Raman spectroscopy.

Characterization Techniques

1. X-ray Diffraction (XRD)

-

Principle: XRD is the primary technique for identifying crystal structures and determining lattice parameters.

-

Methodology:

-

Powder XRD: A finely ground sample is exposed to a monochromatic X-ray beam. The diffraction pattern is recorded as a function of the scattering angle (2θ). The positions and intensities of the diffraction peaks are unique to each crystalline phase.

-

Single-Crystal XRD: A single crystal is mounted on a goniometer and rotated in the X-ray beam. This technique provides more precise crystallographic information, including atomic positions within the unit cell.

-

In-situ XRD: Often performed with synchrotron radiation in conjunction with a DAC or multi-anvil press to study phase transitions under high-pressure and high-temperature conditions.

-

2. Raman Spectroscopy

-

Principle: Raman spectroscopy probes the vibrational modes of a crystal, which are sensitive to its structure and symmetry. Each polymorph of Mg₂SiO₄ has a distinct Raman spectrum.

-

Methodology:

-

A monochromatic laser is focused on the sample.

-

The scattered light is collected and analyzed by a spectrometer.

-

The Raman spectrum consists of peaks shifted in frequency from the incident laser line, corresponding to the vibrational modes of the material.

-

This technique can be used for phase identification and to study the effects of pressure and temperature on the crystal structure.

-

Conclusion

The polymorphism of this compound represents a classic example of pressure-induced phase transformations in minerals. The distinct crystal structures of forsterite, wadsleyite, and ringwoodite have profound implications for understanding the Earth's interior and provide a valuable model system for materials science. The experimental techniques outlined in this guide are essential for synthesizing these high-pressure phases and for characterizing their unique structural and physical properties. A thorough understanding of these methodologies is crucial for researchers and scientists working at the forefront of mineral physics, materials chemistry, and potentially in the rational design of crystalline pharmaceutical compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Phase transitions in Mg2SiO4 and MgSiO3 observed by in situ X-ray diffraction method in a double-stage multi-anvil system with a sintered diamond anvil window (I-1-03 O-1)(abs.) [gbank.gsj.jp]

- 3. researchgate.net [researchgate.net]

- 4. Ringwoodite - Wikipedia [en.wikipedia.org]

- 5. minsocam.org [minsocam.org]

- 6. Synthesis of nano-crystalline forsterite (Mg2SiO4) powder from biomass rice husk silica by solid-state route | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]

- 7. Using Multigrain Crystallography to Explore the Microstructural Evolution of the α-Olivine to γ-Ringwoodite Transformation and ε-Mg2SiO4 at High Pressure and Temperature [escholarship.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. irsm.cas.cz [irsm.cas.cz]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Characterization of Porous Forsterite Ceramics with Prospective Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High-Pressure Synthesis of Wadsleyite, Ringwoodite, Bridgmanite, etc. [home.hiroshima-u.ac.jp]

Forsterite mineral formula and chemical composition

An In-depth Technical Guide to the Mineral Forsterite: Chemical Formula and Composition

Introduction

Forsterite is the magnesium-rich end-member of the olivine (B12688019) solid solution series, a group of nesosilicate minerals.[1][2][3] It is a significant constituent of the Earth's upper mantle and is also found in igneous and metamorphic rocks, as well as in meteorites.[1][2] This guide provides a detailed overview of the chemical formula and composition of forsterite, intended for researchers, scientists, and professionals in drug development who may utilize its properties in various applications.

Chemical Formula and Structure

The ideal chemical formula for forsterite is Mg₂SiO₄ , representing magnesium orthosilicate.[1][2][4] The structure of forsterite consists of isolated silica (B1680970) tetrahedra (SiO₄)⁴⁻ anions, where a central silicon atom is covalently bonded to four oxygen atoms.[1] These tetrahedra are linked by magnesium cations (Mg²⁺) that occupy two distinct octahedral sites (M1 and M2).[1] This arrangement results in a dense, orthorhombic crystal structure.[1][2]

Chemical Composition

The chemical composition of pure forsterite is constant, dictated by its formula. However, in nature, forsterite is part of a solid solution series with the iron-rich end-member, fayalite (Fe₂SiO₄).[1][3] This means that iron (Fe²⁺) can readily substitute for magnesium (Mg²⁺) in the crystal structure due to their similar ionic radii and charge.[1] The general formula for olivine is therefore written as (Mg,Fe)₂SiO₄.[3] Forsterite-rich olivine is common in mafic and ultramafic rocks.[1] Other elements such as nickel (Ni), manganese (Mn), and calcium (Ca) can also substitute for magnesium in minor proportions.[1]

Quantitative Composition of Ideal Forsterite

The theoretical elemental and oxide weight percentages for pure forsterite (Mg₂SiO₄) are summarized in the table below.

| Component | Element/Oxide | Weight Percentage (%) |

| Elemental | Oxygen (O) | 45.49 |

| Magnesium (Mg) | 34.55 | |

| Silicon (Si) | 19.96 | |

| Oxide | Magnesium Oxide (MgO) | 57.3 |

| Silicon Dioxide (SiO₂) | 42.7 |

Data calculated from the ideal end-member formula.[5]

Example of Natural Forsterite Composition

The following table presents the chemical analysis of a natural forsterite sample from an ultramafic body in Salem, Tamil Nadu, India.

| Oxide | Weight Percentage (%) |

| SiO₂ | 41.36 |

| FeO | 9.90 |

| MnO | 0.16 |

| MgO | 48.60 |

| Total | 100.02 |

This analysis was conducted using wet chemical methods.[5]

Logical Relationship of Forsterite's Components

The following diagram illustrates the hierarchical breakdown of the forsterite mineral into its constituent chemical components.

Experimental Protocols for Chemical Analysis

The determination of the chemical composition of forsterite and other silicate minerals requires precise analytical techniques. The following are key experimental protocols employed for this purpose:

Electron Probe Microanalysis (EPMA)

Electron Probe Microanalysis (EPMA), also known as electron microprobe analysis, is a non-destructive technique used to determine the chemical composition of small volumes of solid materials.[6]

-

Methodology: A focused beam of high-energy electrons is directed onto a polished sample surface. This causes the atoms in the sample to emit X-rays with characteristic wavelengths and energies for each element present. Wavelength-dispersive X-ray spectroscopy (WDS) or energy-dispersive X-ray spectroscopy (EDS) is used to detect and measure the intensity of these X-rays. By comparing the intensities of the characteristic X-rays from the sample to those from standards of known composition, a quantitative analysis of the elemental composition can be obtained.[7][8] For olivine analysis, EPMA is frequently used to determine the concentrations of major elements like Si, Mg, and Fe, as well as minor elements such as Ni, Mn, and Cr.[9]

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a powerful technique for identifying the crystalline phases present in a material and determining its crystal structure.

-

Methodology: A beam of X-rays is directed at a powdered or solid crystal sample. The X-rays are diffracted by the crystalline lattice of the material at specific angles, which are determined by the spacing of the atomic planes (d-spacing) according to Bragg's Law. The diffracted X-rays are detected and their intensity is plotted against the diffraction angle (2θ). The resulting diffraction pattern is a unique "fingerprint" of the crystalline material. By comparing the obtained pattern with a database of known mineral patterns, the presence of forsterite can be confirmed.[10][11][12]

Wet Chemical Analysis

Wet chemical analysis involves the dissolution of the mineral sample followed by the quantitative analysis of its constituent elements using classical analytical techniques.

-

Methodology: A known weight of the finely powdered forsterite sample is dissolved using a fusion method or acid digestion. The resulting solution is then analyzed for its elemental composition using techniques such as atomic absorption spectroscopy (AAS), inductively coupled plasma-atomic emission spectrometry (ICP-AES), or traditional titrimetric and gravimetric methods. This method provides a bulk chemical analysis of the sample.[5]

The following diagram illustrates a general workflow for the chemical analysis of forsterite.

References

- 1. Forsterite - Wikipedia [en.wikipedia.org]

- 2. Forsterite [chemeurope.com]

- 3. galleries.com [galleries.com]

- 4. Forsterite | Mg2O4Si | CID 517737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mindat.org [mindat.org]

- 6. Electron probe microanalysis - Wikipedia [en.wikipedia.org]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. geology.wisc.edu [geology.wisc.edu]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. X-ray diffraction measurements of laser-shocked forsterite above 200 GPa - SCCM 2025 [archive.aps.org]

An In-depth Technical Guide to the Mg₂SiO₄ Phase Diagram

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis and interpretation of the magnesium silicate (B1173343) (Mg₂SiO₄) phase diagram, a cornerstone in understanding the Earth's upper mantle and transition zone. The principles and experimental methodologies detailed herein are broadly applicable to high-pressure, high-temperature material science, offering valuable insights for professionals in diverse research fields, including drug development, where understanding polymorphism and phase transitions under pressure is critical.

Introduction to the Mg₂SiO₄ System

Magnesium silicate is a fundamental component of the Earth's mantle. Under varying pressure and temperature conditions, it undergoes several polymorphic phase transformations, resulting in minerals with distinct crystal structures and physical properties. The primary polymorphs of Mg₂SiO₄ are forsterite (α-Mg₂SiO₄), wadsleyite (β-Mg₂SiO₄), and ringwoodite (γ-Mg₂SiO₄). The transitions between these phases are responsible for major seismic discontinuities observed within the Earth's interior, notably at depths of approximately 410 and 660 kilometers. A thorough understanding of the Mg₂SiO₄ phase diagram is therefore crucial for modeling the composition and dynamics of the Earth's mantle.

The Polymorphs of Mg₂SiO₄

The stable phases of Mg₂SiO₄ at different pressures and temperatures are:

-

Forsterite (α-Mg₂SiO₄): The stable polymorph at low pressures, characteristic of the upper mantle. It has an orthorhombic crystal structure.

-

Wadsleyite (β-Mg₂SiO₄): Becomes stable at pressures corresponding to the 410 km discontinuity. It possesses a modified spinel (spineloid) structure and is orthorhombic. Wadsleyite is notable for its ability to incorporate significant amounts of water (as hydroxyl groups) into its crystal structure.

-

Ringwoodite (γ-Mg₂SiO₄): The stable phase at higher pressures, corresponding to the deeper parts of the transition zone. It has a spinel crystal structure and is isometric. Like wadsleyite, ringwoodite can also sequester water.

-

Post-Spinel Phases: At pressures beyond the stability field of ringwoodite (around the 660 km discontinuity), it decomposes into an assemblage of bridgmanite (MgSiO₃ perovskite) and periclase (MgO).

Quantitative Data on Phase Transitions

The pressure and temperature conditions of the phase transitions in the Mg₂SiO₄ system have been determined through numerous experimental studies. The key transitions are summarized below.

| Transition | Pressure (GPa) | Temperature (°C) | Clapeyron Slope (MPa/K) | Reference |

| Forsterite ↔ Wadsleyite | ~13.5 - 15.5 | 1400 - 1600 | +2.5 to +4.0 | (Katsura & Ito, 1989; Morishima et al., 1994) |

| Wadsleyite ↔ Ringwoodite | ~18.0 - 20.0 | 1400 - 1600 | +1.0 to +3.0 | (Suzuki et al., 2000; Inoue et al., 2006) |

| Ringwoodite ↔ Bridgmanite + Periclase | ~23.0 - 24.0 | 1400 - 1600 | -1.0 to -3.0 | (Ito & Takahashi, 1989; Fei et al., 2004)[1] |

Experimental Protocols for Phase Diagram Determination

The determination of phase boundaries at high pressures and temperatures requires specialized experimental techniques. The primary methods employed for the Mg₂SiO₄ system are multi-anvil press experiments coupled with in-situ X-ray diffraction.

Synthesis of High-Pressure Polymorphs

High-quality polycrystalline or single-crystal samples of wadsleyite and ringwoodite are synthesized for detailed study using a multi-anvil press.

Starting Materials:

-

High-purity forsterite (α-Mg₂SiO₄) powder or single crystals. Natural olivine, such as San Carlos olivine, is often used.[1]

-

For hydrous experiments, a source of water, such as brucite (Mg(OH)₂), is added to the starting material.

Procedure:

-

The starting material is loaded into a sample capsule, typically made of a noble metal such as platinum (Pt) or gold-palladium (Au-Pd) to prevent reaction with the sample.[2] For iron-bearing systems, a rhenium (Re) inner capsule may be used to minimize iron loss.[2]

-

The capsule is placed within a pressure medium, commonly a ceramic octahedron (e.g., Cr-doped MgO), which is then placed within a set of tungsten carbide or sintered diamond anvils.[3]

-

The assembly is compressed to the desired pressure in a multi-anvil press. Pressure is calibrated using known phase transitions of standard materials (e.g., Bi, ZnS) or equations of state of materials like MgO or Au.[4]

-

The sample is heated to the target temperature using a resistive heater (e.g., graphite (B72142) or LaCrO₃) surrounding the capsule. Temperature is monitored with a thermocouple (e.g., W-Re type).[3]

-

The sample is held at the desired P-T conditions for a sufficient duration to ensure chemical and textural equilibrium.

-

For quench experiments, the sample is rapidly cooled to ambient temperature before pressure is released. The recovered sample is then analyzed ex-situ. For in-situ studies, analysis is performed while the sample is at high pressure and temperature.

In-Situ X-ray Diffraction

To directly observe phase transitions at high P-T conditions, multi-anvil presses are often integrated with a synchrotron X-ray source.[5]

Experimental Setup:

-

X-ray transparent anvils (e.g., sintered diamond) or gaskets are used to allow the X-ray beam to pass through the sample.

-

An area detector is used to collect the diffraction patterns.[5]

Procedure:

-

The sample is prepared and loaded into the multi-anvil press as described above.

-

The sample is compressed and heated to the desired P-T conditions.

-

A monochromatic or polychromatic X-ray beam is directed at the sample.

-

The diffracted X-rays are collected by the detector, producing a diffraction pattern.

-

The diffraction pattern is analyzed to identify the crystal structures of the phases present in the sample.

-

By systematically changing the pressure and temperature and collecting diffraction patterns at each step, the phase boundaries can be precisely mapped.

Visualizing the Mg₂SiO₄ Phase Relationships

The following diagrams illustrate the key relationships and workflows in the study of the Mg₂SiO₄ phase diagram.

Caption: Phase transitions of Mg₂SiO₄ with increasing pressure.

Caption: Workflow for high-pressure mineral physics experiments.

Conclusion

The study of the Mg₂SiO₄ phase diagram is a dynamic field that continues to refine our understanding of planetary interiors. The experimental techniques and analytical approaches detailed in this guide are at the forefront of high-pressure material science. For researchers in diverse fields, including those outside of geoscience, the principles of phase stability under extreme conditions and the methodologies for their investigation offer a robust framework for exploring material behavior in novel and challenging environments.

References

- 1. High-Pressure Synthesis of Wadsleyite, Ringwoodite, Bridgmanite, etc. [home.hiroshima-u.ac.jp]

- 2. Frontiers | Examination of Water Quantification and Incorporation in Transition Zone Minerals: Wadsleyite, Ringwoodite and Phase D Using ERDA (Elastic Recoil Detection Analysis) [frontiersin.org]

- 3. • High pressure and temperature experiments - pressure generation [enikobali.hupont.hu]

- 4. researchgate.net [researchgate.net]

- 5. High pressure x-ray diffraction techniques with synchrotron radiation [cpb.iphy.ac.cn]

Thermodynamic properties of crystalline forsterite

An In-Depth Technical Guide to the Thermodynamic Properties of Crystalline Forsterite

For Researchers, Scientists, and Drug Development Professionals

Forsterite (Mg₂SiO₄), the magnesium-rich end-member of the olivine (B12688019) solid solution series, is a silicate (B1173343) mineral of paramount importance in Earth sciences and has garnered increasing interest in materials science and biomedical applications. A thorough understanding of its thermodynamic properties is crucial for modeling its behavior under various temperature and pressure conditions, which is essential for applications ranging from geophysical modeling to the development of bioceramics and drug delivery systems. This guide provides a comprehensive overview of the core thermodynamic properties of crystalline forsterite, detailed experimental and computational methodologies for their determination, and visual representations of key workflows.

Quantitative Thermodynamic Data

The following tables summarize the key thermodynamic properties of crystalline forsterite at standard conditions (298.15 K and 1 bar) and as a function of temperature.

Table 1: Standard Molar Thermodynamic Properties of Forsterite at 298.15 K and 1 bar

| Property | Symbol | Value | Units |

| Enthalpy of Formation from Elements | ΔH°f | -2175.68[1] | kJ/mol |

| Gibbs Free Energy of Formation from Elements | ΔG°f | -2058.1 | kJ/mol |

| Standard Molar Entropy | S° | 95.19[1] | J/(mol·K) |

| Molar Heat Capacity (isobaric) | C°p | 128.6 | J/(mol·K) |

Table 2: Isobaric Heat Capacity (Cp) of Forsterite as a Function of Temperature

| Temperature (K) | Cp (J/(mol·K)) |

| 100 | 45.5 |

| 200 | 97.5 |

| 298.15 | 128.6 |

| 400 | 151.5 |

| 600 | 175.8 |

| 800 | 188.5 |

| 1000 | 196.3 |

| 1200 | 201.6 |

| 1400 | 205.7 |

| 1600 | 209.0 |

| 1800 | 211.9 |

Note: Data in Table 2 is compiled and interpolated from various experimental studies.

Experimental Protocols

The determination of the thermodynamic properties of forsterite relies on a suite of precise experimental techniques. Below are detailed methodologies for some of the key experiments.

Adiabatic Calorimetry for Heat Capacity Measurement

Adiabatic calorimetry is a highly accurate method for determining the heat capacity of a substance by minimizing heat exchange with the surroundings.

Sample Preparation:

-

A synthetic or natural forsterite sample of high purity is ground to a fine powder to ensure thermal equilibrium is reached quickly during the experiment.

-

The powdered sample is accurately weighed and loaded into a sample container, typically made of a highly conductive material like copper or gold-plated copper.

-

The container is sealed, and the sample may be annealed under vacuum to remove any adsorbed water.

Instrument Setup and Calibration:

-

The sample container is placed inside an adiabatic shield within the calorimeter.

-

The calorimeter is evacuated to a high vacuum to minimize heat transfer by convection and conduction.

-

The system is cooled to the desired starting temperature, often close to liquid helium temperatures for low-temperature measurements.

-

The heat capacity of the sample holder and any addenda is determined in a separate experiment.

-

The calorimeter is calibrated by introducing a known amount of electrical energy through a heater and measuring the corresponding temperature rise.[2]

Measurement Procedure:

-

A small, precisely measured amount of energy is supplied to the sample through a heater, causing a small increase in temperature.

-

The temperature of the adiabatic shield is actively controlled to match the temperature of the sample container, thereby minimizing heat loss.

-

The temperature of the sample is monitored with a calibrated thermometer until thermal equilibrium is re-established.

-

The heat capacity is calculated from the amount of energy input and the measured temperature change.

-

This process is repeated at incremental temperatures to obtain the heat capacity as a function of temperature.

High-Temperature Oxide Melt Solution Calorimetry for Enthalpy of Formation

This technique is used to determine the enthalpy of formation of refractory oxides like forsterite by dissolving them in a molten salt solvent at high temperatures.[3][4][5][6][7]

Sample Preparation:

-

A few milligrams of the forsterite sample are pressed into a pellet.

-

The constituent oxides (MgO and SiO₂) are also prepared as pellets of known mass.

Instrument Setup and Calibration:

-

A Calvet-type twin calorimeter is typically used, with one chamber for the sample and one as a reference.

-

The calorimeter is heated to a constant high temperature, typically around 700-800 °C.

-

A crucible containing a molten oxide solvent (e.g., lead borate (B1201080) or sodium molybdate) is placed in each chamber.

-

The instrument is calibrated by dropping a known standard, such as α-Al₂O₃, into the solvent and measuring the heat effect.

Measurement Procedure:

-

The forsterite pellet is dropped from room temperature into the molten solvent, and the heat of solution is measured.

-

In separate experiments, the pellets of the constituent oxides (MgO and SiO₂) are dropped into the solvent, and their heats of solution are measured.

-

The enthalpy of formation from the oxides at the calorimeter temperature is calculated using Hess's law, by combining the measured heats of solution.

-

The standard enthalpy of formation at 298.15 K is then calculated by correcting for the heat contents of forsterite and its constituent elements from room temperature to the calorimeter temperature.

Raman Spectroscopy for High-Pressure and High-Temperature Studies

Raman spectroscopy is a powerful tool for investigating the vibrational properties of forsterite, from which thermodynamic properties can be derived under extreme conditions.

Sample Preparation:

-

A small, single crystal of forsterite is selected and polished.

-

For high-pressure experiments, the crystal is loaded into a diamond-anvil cell (DAC) along with a pressure-transmitting medium (e.g., a methanol-ethanol mixture or an inert gas) and a pressure calibrant (e.g., a ruby chip).

Instrument Setup:

-

A micro-Raman spectrometer equipped with a laser source, a microscope, and a sensitive detector is used.

-

For high-temperature measurements, the sample is placed in a heating stage. For combined high-pressure and high-temperature experiments, the DAC can be externally or internally heated.

Measurement Procedure:

-

The laser is focused on the forsterite sample.

-

The scattered Raman signal is collected and analyzed to obtain the vibrational spectrum, which consists of a series of peaks corresponding to the different vibrational modes of the crystal lattice.

-

The pressure and temperature are systematically varied, and a Raman spectrum is collected at each condition.

-

The shifts in the positions of the Raman peaks with pressure and temperature provide information about the anharmonicity of the lattice vibrations, which can be used to model thermodynamic properties like heat capacity and thermal expansion at high pressures and temperatures.

Visualizations

The following diagrams illustrate key workflows for determining the thermodynamic properties of forsterite.

Caption: Computational workflow for determining the standard enthalpy of formation of forsterite using DFT.

Caption: Experimental workflow for determining the heat capacity of forsterite using adiabatic calorimetry.

References

- 1. chegg.com [chegg.com]

- 2. monash.edu [monash.edu]

- 3. Development of high-temperature oxide melt solution calorimetry for p-block element containing materials | Journal of Materials Research | Cambridge Core [cambridge.org]

- 4. researchgate.net [researchgate.net]

- 5. Solution Calorimetry [serc.carleton.edu]

- 6. escholarship.org [escholarship.org]

- 7. [PDF] Development of high-temperature oxide melt solution calorimetry for p-block element containing materials | Semantic Scholar [semanticscholar.org]

Unveiling the Electronic Landscape of Mg₂SiO₄: A Technical Guide to its Band Structure and Density of States

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electronic band structure and density of states (DOS) of Magnesium Orthosilicate (Mg₂SiO₄), a material of significant interest in various scientific and technological fields. Understanding these fundamental electronic properties is crucial for applications ranging from geochemistry to the development of advanced biomaterials. This document summarizes key quantitative data, outlines detailed experimental and computational methodologies, and provides a visual representation of the typical workflow for determining these characteristics.

Electronic Band Structure and Band Gap

The electronic band structure of a material dictates its electrical conductivity and optical properties. For Mg₂SiO₄, also known as forsterite, both experimental measurements and computational studies have been employed to determine its electronic characteristics.

Key Findings:

-

Wide Band Gap Insulator: Mg₂SiO₄ is characterized as a wide band gap insulator. Experimental optical absorption and reflectivity measurements have determined the band gap to be approximately 8.4 electron volts (eV)[1]. This large band gap explains its insulating nature.

-

Direct Band Gap: First-principles calculations suggest that forsterite has a direct band gap, with both the valence band maximum (VBM) and the conduction band minimum (CBM) located at the high symmetry G point of the Brillouin zone[2].

-

Pressure Dependence: The band gap of Mg₂SiO₄ has been shown to increase with pressure. Computational studies indicate that as pressure increases, the conduction and valence bands shift to higher and lower energies, respectively, resulting in a widening of the band gap[2]. For instance, one study reported a calculated band gap of 4.604 eV at ambient pressure, which increased to 5.79 eV at 30 GPa[2].

Quantitative Data Summary

The following table summarizes the reported band gap values for Mg₂SiO₄ from various experimental and computational studies. It is important to note that computational values can vary depending on the theoretical framework and parameters used.

| Method/Functional | Calculated/Measured Band Gap (eV) | Reference |

| Experimental (Optical Absorption) | ~ 8.4 | [1] |

| DFT (GGA) | 4.604 | [2] |

| DFT (GGA) - 10 GPa | 5.09 | [2] |

| DFT (GGA) - 20 GPa | 5.47 | [2] |

| DFT (GGA) - 30 GPa | 5.79 | [2] |

Density of States (DOS)

The density of states (DOS) provides information about the number of available electronic states at each energy level. The partial density of states (PDOS) further decomposes the total DOS into contributions from different atomic orbitals, offering insights into the nature of chemical bonding.

Key Findings:

-

Valence Band Composition: The upper part of the valence band is primarily dominated by the O 2p orbitals, indicating their significant role in the bonding of Mg₂SiO₄.

-

Conduction Band Composition: The bottom of the conduction band is mainly composed of unoccupied Mg 3s and Si 3s orbitals.

-

Influence of Pressure: Under increasing pressure, both the valence and conduction bands broaden, and their energy levels shift, which is consistent with the observed increase in the band gap[2].

Methodologies

The determination of the electronic band structure and density of states for Mg₂SiO₄ relies on both experimental techniques and computational modeling.

Experimental Protocols

Optical Absorption and Reflectivity Spectroscopy:

This experimental technique is a primary method for determining the band gap of insulating materials.

-

Sample Preparation: A high-quality, pure single crystal or a polycrystalline sample of synthetic forsterite is prepared. The surface is polished to be optically smooth to minimize scattering.

-

Instrumentation: A spectrophotometer capable of operating in the vacuum ultraviolet (VUV) region is required due to the wide band gap of forsterite. The instrument consists of a light source (e.g., a hydrogen discharge lamp), a monochromator to select the wavelength of light, a sample chamber, and a detector.

-

Measurement:

-

Absorption: The intensity of light transmitted through the sample is measured as a function of wavelength. The absorption coefficient (α) is then calculated.

-

Reflectivity: The intensity of light reflected from the sample surface is measured at a near-normal incidence.

-

-

Data Analysis: The band gap energy is typically determined by extrapolating the linear portion of a plot of (αhν)² versus photon energy (hν) to the energy axis for a direct band gap material. The onset of strong absorption in the spectrum corresponds to the energy required to excite an electron from the valence band to the conduction band.

Computational Protocols

Density Functional Theory (DFT) Calculations:

First-principles calculations based on DFT are a powerful tool for investigating the electronic properties of materials.

-

Crystal Structure Definition: The calculation begins with the experimentally determined crystal structure of forsterite (Mg₂SiO₄), which has an orthorhombic crystal structure with the space group Pbnm[2]. The lattice parameters (a, b, and c) are specified.

-

Computational Code Selection: A DFT code such as the Vienna Ab initio Simulation Package (VASP) or CRYSTAL06 is chosen[3][4].

-

Functional and Pseudopotential Selection:

-

An exchange-correlation functional is selected. Common choices include the Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional or hybrid functionals like B3LYP[3][4].

-

Pseudopotentials (for plane-wave based codes like VASP) are used to describe the interaction between the core and valence electrons. The Projector-Augmented Wave (PAW) method is a commonly used approach[4].

-

-

Calculation Parameters:

-

Energy Cutoff: A kinetic energy cutoff for the plane-wave basis set is defined (e.g., 500 eV)[4]. This parameter determines the accuracy of the calculation.

-

k-point Mesh: A Monkhorst-Pack k-point mesh is used to sample the Brillouin zone. The density of the k-point mesh (e.g., 8x8x8 for bulk calculations) is crucial for obtaining accurate results[4].

-

-

Geometry Optimization: The atomic positions and lattice parameters of the crystal structure are relaxed to find the minimum energy configuration.

-

Electronic Structure Calculation: A self-consistent field (SCF) calculation is performed to determine the ground-state electronic density.

-

Band Structure and DOS Calculation:

-

Band Structure: The electronic band structure is calculated along high-symmetry directions in the Brillouin zone.

-

Density of States: The total and partial density of states are calculated from the eigenvalues obtained in the SCF calculation.

-

-

Data Analysis: The calculated band structure is analyzed to determine the band gap (the energy difference between the VBM and CBM) and whether it is direct or indirect. The PDOS is analyzed to understand the orbital contributions to the electronic states.

Visualizing the Computational Workflow

The following diagram illustrates the typical workflow for the computational determination of the electronic band structure and density of states of Mg₂SiO₄ using DFT.

Caption: Computational workflow for determining the electronic band structure and DOS of Mg₂SiO₄.

References

Optical and dielectric properties of magnesium orthosilicate

An In-depth Technical Guide to the Optical and Dielectric Properties of Magnesium Orthosilicate (B98303)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium orthosilicate (Mg₂SiO₄), commonly known as the mineral forsterite, is the magnesium-rich end-member of the olivine (B12688019) solid solution series.[1][2] It crystallizes in the orthorhombic system with the space group Pbnm.[1][3] Renowned for its high melting point of 1890 °C, excellent thermal stability, and robust insulation properties, Mg₂SiO₄ is a critical material in high-temperature applications such as ceramics and refractories.[1][4][5] For advanced electronics, its attractive dielectric properties, including a low relative permittivity and ultra-low dielectric loss, make it a promising candidate for applications in microelectronics and telecommunications, particularly for minimizing signal loss.[1][5][6] This guide provides a comprehensive overview of the core optical and dielectric properties of this compound, details the experimental protocols for their characterization, and visualizes key relationships and workflows.

Optical Properties

The optical properties of this compound are dictated by its electronic structure. It is generally colorless or greenish in its pure form, with transparency ranging from transparent to translucent.[2][7] Its optical characteristics are crucial for applications in optics and as a host material for phosphors.

Key optical parameters for this compound are summarized in the table below.

| Property | Value | Conditions/Notes |

| Refractive Index (n) | 1.635 - 1.671 | Biaxial (+)[2][7][8][9] |

| α = 1.62 - 1.64 | Along different crystallographic axes | |

| β = 1.64 - 1.66 | Along different crystallographic axes | |

| γ = 1.66 - 1.68 | Along different crystallographic axes | |

| Birefringence (Δn) | 0.033 - 0.042 | High birefringence leads to visible doubling of back facet edges[8][9] |

| Optical Band Gap (Eg) | 4.604 eV | Direct band gap at ambient pressure, calculated at the GGA level[10][11] |

| Increases with pressure (e.g., 5.79 eV at 30 GPa) | Conduction and valence bands shift to higher and lower energies, respectively[10][11] | |

| Luminescence Peaks | ~400 nm (Blue) | Attributed to defects in the crystal structure[12][13] |

| ~625 nm (Orange-Red) | Attributed to ⁴T₁ → ⁶A₁ transition of trace Mn²⁺ ion impurities[12][13] | |

| ~645-655 nm (Red) | Thermoluminescence peak after gamma-ray irradiation[14] | |

| Fluorescence | Inert to weak greenish-yellow (SW-UV) | [2][8] |

| Inert to weak orangy-white (LW-UV) | [2][8] |

Dielectric Properties

The dielectric properties of Mg₂SiO₄ are of significant interest for its use in high-frequency electronic applications, such as substrates and resonators, where low signal loss is paramount. It exhibits a low dielectric constant and a low loss tangent, which are stable over a range of frequencies and temperatures.[1][5]

A summary of key dielectric properties is provided in the table below.

| Property | Value | Conditions/Notes |

| Dielectric Constant (εr) | 3.9 | At 1 GHz, for forsterite synthesized from nanoparticles[6] |

| 6.2 | General value[15] | |

| 6.5 | With 1.5 wt% ZrO₂ additive, measured at 8-12 GHz[16] | |

| 6.8 | [1] | |

| 7.3 | With 0.5 wt% LMZBS glass additive[17] | |

| Loss Tangent (tan δ) | 0.00047 | At 1 GHz, for forsterite synthesized from nanoparticles[6] |

| Quality Factor (Q·f) | 270,000 GHz | Ultra-high quality factor indicating low signal loss[1] |

| 189,000 GHz | With 1.5 wt% ZrO₂ additive[16] | |

| 121,200 GHz | With 0.5 wt% LMZBS glass additive[17] |

Experimental Protocols & Methodologies

Synthesis of this compound

The properties of Mg₂SiO₄ are highly dependent on its purity, crystallinity, and microstructure, which are controlled by the synthesis method.

-

Solid-State Reaction: This conventional method involves mixing stoichiometric amounts of magnesium-containing precursors (e.g., MgO, MgCO₃) and silicon dioxide (SiO₂).[16][18] The mixture is then calcined at high temperatures (e.g., 1200-1600 °C) to induce a solid-state reaction, forming polycrystalline forsterite.[16][18]

-

Hydrothermal Synthesis: In a typical process, soluble precursors like magnesium nitrate (B79036) hexahydrate and tetraethyl orthosilicate (TEOS) are dissolved in water.[1] The solution is sealed in an autoclave and heated to 150-250 °C.[1] Under the resulting pressure, the precursors decompose and react to form crystalline Mg₂SiO₄. This method allows for good control over particle size and morphology.

-

Czochralski (Crystal Pulling) Method: This technique is used to grow large, high-quality single crystals.[2] A seed crystal is dipped into a melt of the constituent elements (magnesium, silicon, oxygen) in a crucible and slowly pulled away as the crystal grows.[2]

Optical Property Characterization

-

UV-Visible Spectroscopy (for Band Gap Determination):

-

Sample Preparation: A thin film of Mg₂SiO₄ is prepared, or a powdered sample is dispersed in a suitable medium or analyzed using a diffuse reflectance accessory.

-

Measurement: The absorption spectrum is recorded using a UV-Vis spectrophotometer. The instrument measures the amount of light absorbed by the sample at different wavelengths.

-

Data Analysis: The optical band gap (Eg) is determined using the Tauc relation: (αhν)ⁿ = A(hν - Eg), where α is the absorption coefficient, hν is the photon energy, A is a constant, and n=2 for a direct band gap material like forsterite.[10][19] By plotting (αhν)² against hν, the band gap is found by extrapolating the linear portion of the curve to the energy axis.[19]

-

-

Photoluminescence (PL) Spectroscopy:

-

Excitation: The Mg₂SiO₄ sample is irradiated with a monochromatic light source (e.g., a laser or xenon lamp) with a photon energy greater than its band gap.

-

Emission Collection: The light emitted from the sample is collected, typically at a 90-degree angle to the excitation source to minimize scattered light.

-

Spectral Analysis: The collected light is passed through a monochromator to separate it by wavelength and detected by a photomultiplier tube or CCD camera. The resulting spectrum shows emission intensity versus wavelength, revealing the characteristic luminescence peaks of the material, which provide information on defects and impurities.

-

Dielectric Property Characterization

-

Impedance Spectroscopy / Parallel Plate Method:

-

Sample Preparation: A dense, polished disc of sintered Mg₂SiO₄ with a known thickness and diameter is prepared. The flat surfaces are coated with a conductive material (e.g., silver paste, sputtered gold) to act as electrodes.

-

Measurement: The sample is placed in a parallel plate capacitor fixture.[20] An impedance analyzer or LCR meter applies a sinusoidal voltage of varying frequency (e.g., 100 Hz to 5 MHz) across the sample.[20][21] The instrument measures the resulting current, phase shift, and impedance.

-

Data Calculation: The complex permittivity (ε*) is calculated from the measured impedance, capacitance (C), conductance (G), and the sample's geometric dimensions (area A, thickness d). The real part (ε') is the dielectric constant, and the imaginary part (ε'') relates to the dielectric loss. The loss tangent (tan δ) is calculated as the ratio ε''/ε'.[20] Measurements can be performed at various temperatures to study thermal dependencies.[22][23]

-

Visualizations: Workflows and Relationships

Caption: Experimental workflow for characterizing Mg₂SiO₄ properties.

Caption: Relationship between structure and properties in Mg₂SiO₄.

References

- 1. This compound | High-Purity Mg₂SiO₄ for Research [benchchem.com]

- 2. gemstones.com [gemstones.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound: Unraveling a Mineral Marvel - FUNCMATER [funcmater.com]

- 5. researchgate.net [researchgate.net]

- 6. Dielectric properties of low-temperature sintered forsterite (Mg 2 SiO 4 ) using high-dispersion and nanoparticle-based solid-state reaction process: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 7. Gemmology | Classification | Forsterite [nmnhs.com]

- 8. geo.libretexts.org [geo.libretexts.org]

- 9. Forsterite - National Gem Lab [nationalgemlab.in]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. arxiv.org [arxiv.org]

- 13. [physics/0310114] Photoluminescence properties of forsterite (Mg2SiO4) nanobelts synthesized from Mg and SiO2 powders [arxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. kabusa.com [kabusa.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. US6235668B1 - Making crystalline this compound - Google Patents [patents.google.com]

- 19. pubs.rsc.org [pubs.rsc.org]

- 20. tainstruments.com [tainstruments.com]

- 21. scispace.com [scispace.com]

- 22. minsocam.org [minsocam.org]

- 23. randallcygan.com [randallcygan.com]

A Technical Guide to the Geological Formation and Occurrence of Forsterite Olivine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Forsterite (Mg₂SiO₄), the magnesium-rich end-member of the olivine (B12688019) solid solution series, is a critical mineral in understanding the petrogenesis of mafic and ultramafic rocks and the composition of the Earth's upper mantle.[1][2] Its occurrence extends from terrestrial igneous and metamorphic environments to extraterrestrial materials such as meteorites and cometary dust.[1][2] This technical guide provides an in-depth overview of the geological formation, occurrence, and key properties of forsterite. It details experimental protocols for its synthesis and alteration, presents quantitative data on its composition in various geological settings, and outlines analytical techniques for its identification and characterization. This document is intended to serve as a comprehensive resource for researchers in geology, materials science, and related fields.

Introduction to Forsterite Olivine

Forsterite is a nesosilicate mineral that crystallizes in the orthorhombic system (space group Pbnm).[1] It forms a complete solid solution series with the iron-rich end-member, fayalite (Fe₂SiO₄).[1] The composition of olivine is commonly expressed as the molar percentage of forsterite (Fo), for example, Fo₉₂ indicates 92% forsterite and 8% fayalite.[1][2] Pure forsterite is rare in nature, with most natural occurrences containing some amount of iron and other minor elements like nickel and calcium substituting for magnesium.[1][3]

Geological Formation and Occurrence

Forsterite's formation is intrinsically linked to high-temperature geological processes in both terrestrial and extraterrestrial settings.

Igneous Environments

Forsterite-rich olivine is a primary crystallization product of mantle-derived magmas.[1][2] Due to its high melting point of 1890 °C, forsterite is one of the first minerals to crystallize from a cooling mafic or ultramafic magma.[1] This process of fractional crystallization leads to the accumulation of forsteritic olivine in cumulate rocks.

-

Mantle Xenoliths: Peridotite xenoliths, which are fragments of the Earth's upper mantle brought to the surface by magmas, are rich in forsteritic olivine. The forsterite content in these rocks is typically Fo₈₈ or higher.[1][2][3]

-

Dunite and Peridotite: Dunite is an ultramafic rock composed almost entirely of olivine, with forsterite contents often exceeding Fo₉₂.[1][2][3][4] Peridotite, a major constituent of the upper mantle, is also characterized by the presence of forsterite-rich olivine.[1][2][3]

Metamorphic Environments

Forsterite can also form through the metamorphism of certain sedimentary rocks:

-

Dolomitic Marbles: The thermal metamorphism of magnesium-rich limestones and dolostones can lead to the formation of forsterite.[1][2]

-

Metamorphosed Serpentinites: Nearly pure forsterite can be found in some metamorphosed serpentinites.[1]

Extraterrestrial Occurrences

Forsterite is a significant component of various extraterrestrial materials:

-

Meteorites: Forsterite is found in several types of meteorites, particularly in pallasites and some chondrites.[5][6]

-

Cometary Dust: The Stardust probe mission returned cometary dust that was found to contain forsterite.[1][2]

Physical and Chemical Properties of Forsterite

A summary of the key physical and chemical properties of forsterite is provided in the table below.

| Property | Value |

| Chemical Formula | Mg₂SiO₄ |

| Crystal System | Orthorhombic |

| Space Group | Pbnm |

| Mohs Hardness | 7 |

| Specific Gravity | 3.21 - 3.33 |

| Melting Point | 1890 °C |

| Luster | Vitreous |

| Color | Colorless, green, yellow, yellow-green, white |

| Streak | White |

Table 1: Physical and Chemical Properties of Forsterite.[1]

Quantitative Compositional Data

The forsterite (Fo) content in olivine varies depending on the geological setting. The following table summarizes typical compositional ranges.

| Geological Setting | Typical Forsterite Content (Fo%) | Reference |

| Dunite | > 92 | [1][2][3] |

| Peridotite | > 88 | [1][2][3] |

| Mantle Xenoliths | 89.53 ± 0.05 | [7] |

| Chondritic Meteorites | Fo₉₉.₅ (in some cases) | [8] |

| Buritizal Meteorite | Fa₀.₂ to Fa₄₃.₀ (Fo₅₇ to Fo₉₉.₈) | [6] |

Table 2: Typical Compositional Ranges of Forsterite in Various Geological Settings.

Experimental Protocols

The synthesis and alteration of forsterite under laboratory conditions are crucial for understanding its formation and behavior in natural systems.

Solid-State Synthesis of Forsterite

This method involves the high-temperature reaction of solid precursors.

Protocol:

-

Precursor Preparation: Start with high-purity magnesium oxide (MgO) and silicon dioxide (SiO₂) powders. For nanocrystalline forsterite, silica (B1680970) can be derived from sources like rice husk.[9]

-

Mixing: Mix the precursors in a stoichiometric molar ratio of 2:1 (MgO:SiO₂).

-

Calcination: Calcine the mixture in a furnace. The temperature and duration of calcination are critical parameters. Single-phase forsterite can be obtained by heating at temperatures ranging from 700°C to 1000°C.[9] For coarser-grained forsterite, temperatures up to 1350°C for 3 hours may be required.[10]

-

Characterization: Analyze the product using X-ray diffraction (XRD) to confirm the formation of single-phase forsterite.

Sol-Gel Synthesis of Forsterite

This wet-chemical method allows for the synthesis of fine, homogeneous powders at lower temperatures than solid-state reactions.

Protocol:

-

Precursor Solution: Use tetraethyl orthosilicate (B98303) (TEOS) as the silicon precursor and magnesium nitrate (B79036) hexahydrate as the magnesium precursor.[11]

-

Hydrolysis and Gelation: Dissolve TEOS in ethanol. Separately, prepare an aqueous solution of magnesium nitrate. Add the magnesium nitrate solution dropwise to the TEOS solution while stirring to achieve a Mg:Si molar ratio of 2:1.[11] Add a catalyst such as nitric acid to promote the hydrolysis of TEOS.[12] Continue stirring until a transparent gel forms.

-

Drying and Calcination: Dry the gel to remove the solvent. Calcine the dried gel at a temperature around 900°C for approximately 30 minutes to obtain forsterite powder.[11]

-

Characterization: Use XRD and transmission electron microscopy (TEM) to verify the phase and morphology of the synthesized forsterite.

Hydrothermal Synthesis of Forsterite

This method utilizes high-temperature and high-pressure water to facilitate the reaction.

Protocol:

-

Reactants: Use a mixture of a magnesium-containing compound (e.g., magnesia, magnesium carbonate) and a silica-containing compound (e.g., silica, silicates).[13]

-

Hydrothermal Reaction: Place the finely divided reactant mixture in a pressure vessel (autoclave) with water. Heat the autoclave to at least 500°C, generating a steam pressure of at least 350 pounds per square inch.[13]

-

Reaction Time: The time required for complete conversion to forsterite depends on the temperature and pressure.

-

Product Recovery: After cooling and depressurizing the autoclave, the solid product can be recovered and analyzed.

Experimental Serpentinization of Forsterite

Serpentinization is the hydration and metamorphic alteration of olivine.

Protocol:

-

Reactants: Use finely crushed forsterite sand.

-

Reaction Fluid: Prepare an aqueous solution, which can be deionized water or a solution with added alkaline components to control pH.

-

Experimental Setup: Place the forsterite in a flow-through reactor cell.[14] The system should allow for the continuous injection of the reaction fluid and the collection of gas and fluid samples.

-

Reaction Conditions: Conduct the experiment at elevated temperatures (e.g., 300°C) and pressures (e.g., 500 bars).[15]

-

Analysis: Monitor the composition of the outflowing fluid and any generated gases (such as hydrogen) over time.[14][16] After the experiment, analyze the solid reaction products using techniques like XRD, SEM, and TEM to identify the serpentine (B99607) minerals formed.[16][17]

Analytical Techniques for Forsterite Characterization

Several analytical techniques are employed to identify and characterize forsterite.

X-ray Diffraction (XRD)

XRD is a fundamental technique for identifying the crystalline phases present in a sample. The Rietveld refinement method can be applied to XRD data to obtain detailed crystallographic information and quantify the abundance of different phases.[18][19]

Electron Probe Microanalysis (EPMA)

EPMA is a powerful tool for obtaining quantitative chemical compositions of minerals at the micro-scale. It is used to determine the major and minor element concentrations in forsterite, allowing for the precise calculation of its forsterite (Fo) content.[20][21][22]

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of molecules and crystal lattices. It is highly effective for identifying forsterite and distinguishing it from other minerals, including its polymorphs and other members of the olivine group.[23][24][25] The characteristic Raman spectrum of forsterite includes a prominent doublet of peaks.[26]

Visualizations of Key Processes and Workflows

Forsterite-Fayalite Solid Solution

References

- 1. Forsterite - Wikipedia [en.wikipedia.org]

- 2. Forsterite [chemeurope.com]

- 3. Forsterite (Olivine) - Mineral Properties, Photos and Occurence [mineralexpert.org]

- 4. Dunite: Formation, Composition, Properties – Geology In [geologyin.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Simultaneous Quantification of Forsterite Content and Minor–Trace Elements in Olivine by LA–ICP–MS and Geological Applications in Emeishan Large Igneous Province [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of nano-crystalline forsterite (Mg2SiO4) powder from biomass rice husk silica by solid-state route | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]

- 10. researchgate.net [researchgate.net]

- 11. Sol-gel synthesis of forsterite and its use for purifying spent cooking oil - ProQuest [proquest.com]

- 12. researchgate.net [researchgate.net]

- 13. US2590566A - Hydrothermal synthesis of forsterite - Google Patents [patents.google.com]

- 14. Experimental Study Generates Enhanced Hydrogen With Olivine Sand [jpt.spe.org]

- 15. "Serpentinization of Olivine at 300 °C and 500 Bars: An Experimental St" by Drew D. Syverson, Benjamin M. Tutolo et al. [scholarsmine.mst.edu]

- 16. researchgate.net [researchgate.net]

- 17. hou.usra.edu [hou.usra.edu]

- 18. profex-xrd.org [profex-xrd.org]

- 19. saimm.co.za [saimm.co.za]

- 20. researchgate.net [researchgate.net]

- 21. ntrs.nasa.gov [ntrs.nasa.gov]

- 22. hou.usra.edu [hou.usra.edu]

- 23. Application of Raman spectroscopy in the identification of olivines in meteorites | Journal of Experimental Techniques and Instrumentation [periodicos.ufms.br]

- 24. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 25. azomining.com [azomining.com]

- 26. researchgate.net [researchgate.net]

A Technical Guide to the Foundational Syntheses of Forsterite Ceramics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal and early-stage research into the synthesis of forsterite (Mg₂SiO₄) ceramics. Forsterite has garnered significant interest for its promising applications in various fields, including biomaterials for bone regeneration, due to its excellent mechanical properties, biocompatibility, and bioactivity.[1] This document provides a comprehensive overview of the foundational synthesis methodologies, detailing experimental protocols and summarizing key quantitative data to facilitate comparative analysis and future research.

Core Synthesis Methodologies

Early investigations into forsterite ceramic synthesis primarily revolved around two dominant techniques: the solid-state reaction method and the sol-gel process. These methods differ significantly in their precursor materials, processing conditions, and the characteristics of the final forsterite product.

Solid-State Reaction Method

The solid-state reaction route is a traditional and widely employed method for ceramic synthesis. It involves the high-temperature reaction of solid precursor powders to form the desired crystalline phase.

Experimental Protocol:

A typical solid-state synthesis of forsterite involves the following steps:

-

Precursor Selection and Mixing: The most common precursors are magnesium- and silicon-containing compounds. Early studies frequently utilized talc (B1216) (Mg₃Si₄O₁₀(OH)₂) in combination with magnesium oxide (MgO) or magnesium carbonate (MgCO₃).[2][3][4] The powders are mixed in a stoichiometric molar ratio of MgO to SiO₂ of 2:1 to achieve pure forsterite.[2]

-

Milling: To ensure intimate mixing and increase the reactivity of the precursors, the powder mixture is subjected to milling. This can be carried out for several hours to obtain fine, homogenous powders.[3]

-

Calcination: The milled powder is then calcined at elevated temperatures. This step is crucial for the decomposition of precursors (like MgCO₃) and the initiation of the solid-state reaction to form forsterite. Calcination temperatures in early studies ranged from 900°C to 1300°C.[5]

-

Compaction: The calcined powder is uniaxially or isostatically pressed into a desired shape, often referred to as a "green body".[6][7]

-

Sintering: The final step involves sintering the green body at high temperatures, typically between 1200°C and 1600°C.[2][8] This process promotes densification and the formation of a solid, coherent ceramic body. Sintering is often performed for several hours to ensure the completion of the reaction and to minimize the presence of undesirable secondary phases like enstatite (MgSiO₃) and periclase (MgO).[2][8]

Key Challenges:

A significant challenge in the solid-state synthesis of forsterite is the difficulty in completely eliminating secondary phases.[2][4][8] Achieving a pure single-phase forsterite often requires prolonged milling and high sintering temperatures.[2]

Visualization of the Solid-State Synthesis Workflow:

Caption: Workflow for the solid-state synthesis of forsterite ceramics.

Sol-Gel Synthesis Method

The sol-gel method offers an alternative, chemically-driven route to synthesize forsterite ceramics. This technique allows for mixing of precursors at the molecular level, which can lead to higher purity products at lower processing temperatures compared to the solid-state method.[6]

Experimental Protocol:

A representative sol-gel synthesis protocol for forsterite is as follows:

-

Precursor Solution: Magnesium precursors such as magnesium nitrate (B79036) hexahydrate (Mg(NO₃)₂·6H₂O) and silicon precursors like tetraethyl orthosilicate (B98303) (TEOS, Si(OC₂H₅)₄) are dissolved in a suitable solvent, often ethanol (B145695) or distilled water.[8][9]

-

Hydrolysis and Condensation: The silicon alkoxide (TEOS) undergoes hydrolysis and condensation reactions, often catalyzed by an acid (e.g., nitric acid), to form a silica (B1680970) sol.[9] The magnesium precursor is incorporated into this sol.

-

Gelation: With controlled pH and temperature, the sol transforms into a gel, which is a three-dimensional network of the oxide precursors. This gelation process can be achieved by heating the solution.[1]

-

Drying: The gel is then dried to remove the solvent, resulting in a xerogel.

-

Calcination: The dried gel is calcined to decompose the organic and nitrate groups and to crystallize the forsterite phase. Pure forsterite can be obtained at temperatures as low as 800°C to 900°C using the sol-gel method.[1][8][9]

-

Sintering: The calcined powder can be further processed into dense ceramics by compaction and sintering at temperatures typically ranging from 1200°C to 1450°C.[3]

Advantages of the Sol-Gel Method:

The sol-gel process offers several advantages, including high product purity, better homogeneity, and lower crystallization temperatures compared to the solid-state reaction method.[10]

Visualization of the Sol-Gel Synthesis Workflow:

Caption: Workflow for the sol-gel synthesis of forsterite powder.

Quantitative Data Summary

The following tables summarize key quantitative data from early studies on forsterite synthesis, providing a comparative overview of different methodologies and their outcomes.

Table 1: Solid-State Reaction Synthesis Parameters and Resulting Phases

| Precursor Materials | Milling Time (h) | Calcination Temperature (°C) | Sintering Temperature (°C) | Sintering Time (h) | Resulting Phases | Reference(s) |

| Talc, MgO | Not Specified | ~1200 | 1400 | 2 | Forsterite | [2] |

| Egyptian talc, Calcined magnesite | Not Specified | Not Specified | 1400 | 2 | Forsterite (with cracks) | [2] |

| Talc, MgCO₃ | 10 | 1000-1200 | Not Specified | Not Specified | Forsterite, Enstatite, Periclase (at 1000°C) | [3] |

| MgO, Amorphous SiO₂ | Not Specified | 950 | 950-1200 | Not Specified | Forsterite | [4] |

| Basic MgCO₃, SiO₂ | Not Specified | Not Specified | 1350 | 3 | Single-phase Forsterite | [10] |

| Talc, MgO | 3 | Not Specified | 1200-1500 | 1-2 | Pure Forsterite | [11] |

| MgCO₃, SiO₂ | 24 (Ball Mill) | 900-1300 | Not Specified | 1 | Forsterite | [5] |

Table 2: Sol-Gel Synthesis Parameters and Resulting Phases

| Magnesium Precursor | Silicon Precursor | Catalyst | Calcination Temperature (°C) | Calcination Time (h) | Resulting Phases | Reference(s) |

| Mg(NO₃)₂·6H₂O | TEOS | Nitric Acid | 800 | 0.5 | Single-phase Forsterite | [9] |

| Mg(NO₃)₂·6H₂O | TEOS | Not Specified | 800 | 2 | Forsterite | [1] |

| Not Specified | (H₂Si₂O₅)aq | Not Specified | 1000 | Not Specified | Pure Forsterite | [12] |

| Mg(NO₃)₂·6H₂O | TEOS | Not Specified | 900 | 2 | Forsterite, Periclase (minor) | [8] |

Table 3: Mechanical and Physical Properties of Synthesized Forsterite Ceramics

| Synthesis Method | Sintering Temperature (°C) | Relative Density (%) | Vickers Hardness (GPa) | Fracture Toughness (MPa·m¹/²) | Reference(s) |

| Solid-State | 1500 | ~91 | 7.68 | 5.16 | [2][7] |

| Solid-State | 1400 | Not Specified | 7.11 | 4.88 | [7] |

| Sol-Gel | 1400 | Not Specified | 3.07 | Not Specified | [3] |

| Solid-State | 1500 | 90.7 | Not Specified | 4.88 | [13] |

| Solid-State | 1500 | Not Specified | 5.0 | 3.8 | [11] |

Signaling Pathways and Logical Relationships

The synthesis of pure-phase forsterite is a delicate process influenced by several interconnected parameters. The following diagram illustrates the logical relationships between key synthesis variables and the resulting material characteristics.

Caption: Logical relationships in forsterite ceramic synthesis.

Conclusion

The foundational studies on forsterite ceramic synthesis have laid a critical groundwork for the development of advanced materials with tailored properties. While the solid-state reaction method remains a robust and widely used technique, the sol-gel process offers a pathway to higher purity materials at lower temperatures. The data and methodologies presented in this guide highlight the critical interplay between processing parameters and the final characteristics of forsterite ceramics. For researchers and professionals in materials science and drug development, a thorough understanding of these early synthesis routes is paramount for innovating and optimizing forsterite-based materials for a range of applications, from industrial ceramics to biomedical implants.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. repository.geologyscience.ru [repository.geologyscience.ru]

- 7. researchgate.net [researchgate.net]

- 8. irsm.cas.cz [irsm.cas.cz]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Unveiling the Strength and Resilience of Forsterite: A Technical Guide to the Mechanical Properties of a Mantle Mineral

For researchers, scientists, and professionals in drug development exploring the frontiers of material science, a deep understanding of the mechanical properties of crystalline structures is paramount. This in-depth technical guide delves into the core mechanical characteristics of single-crystal forsterite (Mg₂SiO₄), a key mineral component of the Earth's upper mantle. This document provides a comprehensive overview of its elastic behavior, theoretical strength, and the experimental and computational methodologies employed in their determination.

Elastic Properties of Single-Crystal Forsterite

The elastic properties of a material describe its response to stress and its ability to deform elastically and return to its original shape after the stress is removed. For an anisotropic crystal like forsterite, which has an orthorhombic crystal system, the elastic behavior is defined by nine independent elastic stiffness constants (Cᵢⱼ). These constants are crucial for understanding seismic wave propagation in the Earth's mantle and for predicting the material's behavior under various stress regimes.

Elastic Stiffness Constants

The elastic stiffness constants of single-crystal forsterite have been determined experimentally using techniques such as ultrasonic interferometry and Brillouin scattering. These constants exhibit a dependence on both pressure and temperature. The values at ambient conditions are presented in Table 1. The mechanical properties of forsterite are highly anisotropic, a characteristic that is evident in the directional differences in its elastic moduli.[1][2] This anisotropy is a critical factor in modeling the behavior of the Earth's mantle.[1][2]

Table 1: Elastic Stiffness Constants of Single-Crystal Forsterite at Ambient Conditions

| Elastic Constant | Value (GPa) |

| C₁₁ | 320.5 |

| C₂₂ | 196.5 |

| C₃₃ | 233.5 |

| C₄₄ | 64.2 |

| C₅₅ | 77.0 |

| C₆₆ | 78.0 |

| C₁₂ | 68.1 |

| C₁₃ | 71.6 |

| C₂₃ | 75.6 |

Note: These are representative values compiled from various studies. Actual values may vary slightly depending on the specific experimental conditions and the purity of the forsterite crystal.

Hardness and Fracture Toughness

Hardness represents a material's resistance to localized plastic deformation such as scratching or indentation. Fracture toughness, on the other hand, is a measure of a material's resistance to crack propagation. While extensive data exists for the elastic properties of forsterite, direct experimental measurements of hardness and fracture toughness for single-crystal forsterite are not widely available in the reviewed literature. However, values for polycrystalline forsterite ceramics provide an estimate. For instance, forsterite ceramics have been reported to exhibit a Vickers hardness of approximately 7.68 GPa and a fracture toughness of around 5.16 MPa·m¹/².[3] It is important to note that these values for polycrystalline aggregates may differ from those of a single crystal due to the influence of grain boundaries and crystallographic orientation.

Ideal Strength of Forsterite

The ideal strength of a material represents the theoretical maximum stress that a defect-free crystal can withstand before it becomes mechanically unstable. This intrinsic property is determined by the strength of the atomic bonds within the crystal lattice. For forsterite, these values have been calculated using first-principles quantum mechanical methods.

Ideal Tensile and Shear Strength

The theoretical ultimate mechanical properties of forsterite show significant anisotropy.[4][5] The ideal tensile strength (ITS) and ideal shear strength (ISS) vary depending on the crystallographic direction of the applied stress. These calculated values provide a fundamental upper limit to the strength of forsterite.

Table 2: Ideal Tensile and Shear Strengths of Single-Crystal Forsterite

| Strength Type | Crystallographic Direction/Plane | Ideal Strength (GPa) |

| Ideal Tensile Strength (ITS) | [6] | 29.3 |

| [7] | 12.1 | |

| [4] | 15.9 | |

| Ideal Shear Strength (ISS) | (100) plane | 5.6 |

| (010) plane | 11.5 |

Source: Data from first-principles calculations.[4][5]

Experimental and Computational Protocols

The determination of the mechanical properties of single-crystal forsterite involves a combination of sophisticated experimental techniques and advanced computational modeling.

Experimental Determination of Elastic Constants